Iofendylate, previously known as Pantopaque®, is a synthetic organic compound belonging to the class of iodinated organic compounds. [] Its historical significance lies in its use as a contrast medium for X-ray imaging, particularly in myelography to visualize the spinal cord and subarachnoid space. [] In scientific research, Iofendylate has played a crucial role as a tool for investigating cerebrospinal fluid (CSF) circulation and dynamics in animal models. []
The synthesis of Iofendylate involves several chemical reactions that typically include the esterification of fatty acids with iodinated phenolic compounds. The general synthetic route can be outlined as follows:
While specific technical parameters such as temperature and reaction time are not extensively documented in the available literature, typical esterification reactions occur at elevated temperatures (around 100-150 °C) for several hours.
Iofendylate features a long hydrocarbon chain (undecanoate) linked to an aromatic ring containing iodine. The molecular structure can be represented as follows:
The structural formula can be denoted as:
Iofendylate participates in various chemical reactions primarily related to its use as a contrast agent:
The mechanism of action of Iofendylate as a contrast agent relies on its high iodine content. Iodine has a high atomic number, which significantly increases the attenuation of X-rays:
Iofendylate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a contrast agent but also complicate its removal from the body after use .
Iofendylate was primarily used in medical imaging for:
Despite its historical significance in diagnostic imaging, the emergence of safer alternatives such as water-soluble iodinated contrast media has largely replaced Iofendylate due to concerns about its safety profile and long-term complications associated with its use .
Iofendylate (ethyl 10-(4-iodophenyl)undecanoate or iodophenylundecylic acid) revolutionized spinal imaging upon its clinical introduction in 1944. This oil-based contrast agent rapidly gained prominence in myelography due to its superior radiographic attenuation properties compared to earlier alternatives. The iodine moiety within its chemical structure provided exceptional X-ray absorption, producing high-contrast visualization of spinal structures and pathologies. Throughout its four decades of clinical use, iofendylate became the primary agent for evaluating spinal cord compression, intervertebral disc herniations, and intraspinal tumors, offering neurosurgeons unprecedented diagnostic clarity [1] [6].
The adoption of iofendylate represented a significant advancement in neurodiagnostics, enabling detailed visualization of the subarachnoid space and its contents. Its viscous, oily consistency facilitated controlled movement within the cerebrospinal fluid (CSF) spaces, allowing radiologists to manipulate the contrast column through patient positioning. This property proved particularly valuable for defining the upper borders of spinal lesions. However, this same physical characteristic contributed to its most significant limitation: extremely slow resorption rates. Unlike modern agents, iofendylate typically persisted within the body for decades after administration, with incomplete removal attempts leading to chronic complications that ultimately precipitated its discontinuation [1] [8].
Prior to iofendylate's introduction, spinal imaging relied primarily on two contrast approaches: Lipiodol (iodized poppy seed oil) and air myelography. Lipiodol, first used intrathecally in 1922 by French physician Jean-Athanese Sicard and his student Jacques Forestier, provided superior radiographic contrast to air but carried significant risks of chemical irritation and arachnoiditis. Air myelography, pioneered by Walter Dandy in 1919, involved injecting air into the spinal canal to create negative contrast images. While air avoided chemical toxicity, it produced poor soft-tissue differentiation and caused severe patient discomfort during the procedure [6] [10].
Iofendylate emerged as a solution to these limitations, offering several technical advantages over existing agents:
Despite these improvements, iofendylate shared a critical limitation with Lipiodol: its persistent oily nature prevented rapid absorption. This necessitated post-procedural aspiration, which often proved incomplete. Residual droplets trapped in the spinal canal or basal cisterns became sources of chronic inflammation, foreshadowing the agent's eventual obsolescence as safer alternatives emerged [6] [8].
The commercialization of iofendylate under different trade names reflected regional pharmaceutical marketing practices. In North America, the contrast agent was primarily marketed as Pantopaque by Lafayette Pharmaceuticals, while the Myodil trademark (GlaxoSmithKline) dominated in Europe, Commonwealth nations, and other international markets. This dual-branding strategy facilitated global distribution and cemented iofendylate's position as the myelographic agent of choice through the mid-20th century [4] [6].
The commercial success of these formulations stemmed from several factors:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7